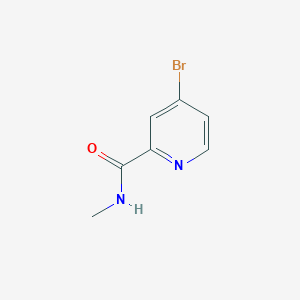

4-Bromo-N-methylpicolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-N-methylpicolinamide is a compound that is structurally related to various brominated heterocyclic compounds that have been synthesized for their potential applications in medicinal chemistry. While the specific compound this compound is not directly mentioned in the provided papers, the related research indicates the significance of brominated compounds in the development of pharmaceuticals, particularly as antitumor agents .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves multi-step reactions, starting from simple precursors such as 4-bromoaniline. For instance, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization of the resulting anilides . Similarly, the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives includes the formation of an amide bond and subsequent functionalization to introduce the N-methylpicolinamide moiety . These methods highlight the versatility of

Wissenschaftliche Forschungsanwendungen

Antitumor Potential

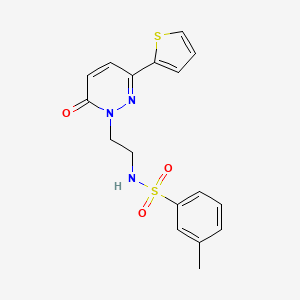

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, closely related to 4-Bromo-N-methylpicolinamide, were synthesized and evaluated against different tumor cell lines. These derivatives inhibited the proliferation of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations. One analog demonstrated broad-spectrum antiproliferative activity, effectively prolonging the longevity of colon carcinoma-burdened mice and suppressing cancer cell progression through angiogenesis inhibition and induction of apoptosis and necrosis (Meng et al., 2021).

Role in Drug Synthesis

The synthesis of Sorafenib, an antitumor drug, involves intermediates such as methyl 4-chloropicolinate and 4-chloro-N-methylpicolinamide, which are structurally similar to this compound. This process features inexpensive materials, straightforward operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).

Development of Anticancer Therapeutics

N-methylpicolinamide compounds, closely related to this compound, are significant in developing anticancer drugs. Current research focuses on creating less toxic, low-cost, and effective N-methylpicolinamide-bearing hybrids. These compounds exhibit potential as potent anticancer agents (Moku et al., 2019).

Kinase Inhibition and Cancer Treatment

N-methylpicolinamide-4-thiol derivatives, analogous to this compound, were synthesized and evaluated for their antitumor properties. One compound showed potent anti-proliferative activities on human cancer cell lines, exceeding the effectiveness of Sorafenib. These derivatives selectively inhibit Aurora-B kinase, crucial in cancer treatment (Huang et al., 2012).

Enhancing Water Solubility in Antitumor Agents

Research on CB30865, a quinazolin-4-one antitumor agent, involved increasing its water solubility for in vivo evaluation. This led to the synthesis of more soluble analogues, some demonstrating significantly greater cytotoxicity and retaining unique biochemical characteristics (Bavetsias et al., 2002).

Fluorescent Monomer Synthesis for Clinical Applications

4-Methylamino-N-allylnaphthalimide, a functional monomer with fluorescent effects, was synthesized for specific uptake of creatinine, a vital clinical marker for kidney function. This synthesis involved the reaction of 4-bromo-1,8-naphthalic anhydride with related compounds, demonstrating potential for future clinical applications (Syu et al., 2010).

CO2 Hydrogenation Catalyst Development

Picolinamide derivatives, including 4-hydroxy-N-methylpicolinamidate, were investigated as catalysts for hydrogenating CO2 to formate in basic water. A catalyst with a 4-hydroxy-N-methylpicolinamidate ligand exhibited remarkable activity under ambient conditions, demonstrating strong electron donation by the anionic amide moiety (Kanega et al., 2017).

Wirkmechanismus

Target of Action

Related compounds such as n-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit aurora-b kinase , a protein that plays a crucial role in the regulation of mitosis .

Mode of Action

Similar compounds have been shown to interact with their targets, such as aurora-b kinase, leading to inhibition of the target’s function .

Biochemical Pathways

The inhibition of aurora-b kinase by related compounds can affect the regulation of mitosis, which is a critical process in cell division and growth .

Result of Action

Related compounds have shown anti-proliferative activities in vitro on some human cancer cell lines .

Eigenschaften

IUPAC Name |

4-bromo-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCICFBBFLFBLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

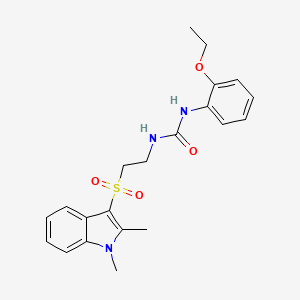

![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)

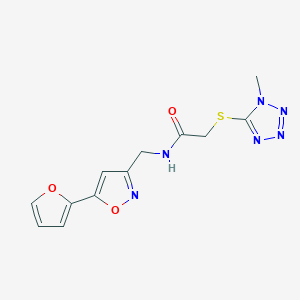

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)

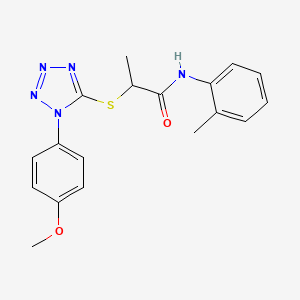

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

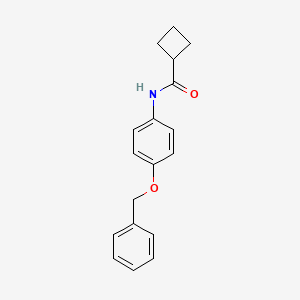

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)